molecular formula C47H74NO8- B14211133 3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate CAS No. 547770-52-5

3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate

Cat. No.: B14211133
CAS No.: 547770-52-5
M. Wt: 781.1 g/mol
InChI Key: BCZLXVXHXSTORE-UHFFFAOYSA-M
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Description

3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate typically involves multiple steps. One common method starts with the Hantzsch-type cyclization of dodecyl acetoacetate, phenylaldehyde, and ammonium acetate . This is followed by bromination of the 2,6-dimethyl groups of the parent compound and nucleophilic substitution of bromine with 4-(anthracen-9-yl)pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions

3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the brominated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Could be explored for drug delivery systems.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate is not well-documented. its structure suggests it could interact with biological membranes or proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate is unique due to its combination of functional groups and potential amphiphilic properties, which may make it useful in a variety of applications.

Properties

CAS No.

547770-52-5

Molecular Formula

C47H74NO8-

Molecular Weight

781.1 g/mol

IUPAC Name

3-[1-(3,5-didodecoxyphenyl)-1-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]ethoxy]-3-oxopropanoate

InChI

InChI=1S/C47H75NO8/c1-7-9-11-13-15-17-19-21-23-25-31-53-41-33-40(34-42(35-41)54-32-26-24-22-20-18-16-14-12-10-8-2)47(6,55-44(51)36-43(49)50)39-29-27-38(28-30-39)37-48-45(52)56-46(3,4)5/h27-30,33-35H,7-26,31-32,36-37H2,1-6H3,(H,48,52)(H,49,50)/p-1

InChI Key

BCZLXVXHXSTORE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)C(C)(C2=CC=C(C=C2)CNC(=O)OC(C)(C)C)OC(=O)CC(=O)[O-])OCCCCCCCCCCCC

Origin of Product

United States

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